Product packaging for Valeranone(Cat. No.:CAS No. 1803-39-0)

Valeranone

Cat. No.: B159243
CAS No.: 1803-39-0
M. Wt: 222.37 g/mol
InChI Key: HDVXJTYHXDVWQO-NWANDNLSSA-N
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Description

Valeranone, a sesquiterpene with the molecular formula C15H26O and a molecular weight of 222.37 g/mol, is a notable constituent of Valeriana officinalis (valerian) . Alongside other sesquiterpenes like valerenic acid, valerian has been critically studied for its sedative and anxiolytic properties, and this compound itself has been identified as a compound possessing potent biological activity . The plant's therapeutic mechanism is associated with its interaction at the GABA-A receptor, where constituent compounds bind to a beta subunit, potentiating the effect of the inhibitory neurotransmitter GABA and leading to neuronal hyperpolarization . This action, similar to benzodiazepines but via a distinct binding site, underpins the research interest in valerian extracts and their individual components for understanding and modulating sleep and anxiety pathways . As a constituent of a well-characterized medicinal plant, this compound presents a compelling subject for phytochemical, pharmacological, and biosynthetic investigations. Researchers can utilize this high-purity compound to explore its specific role within the valerian extract matrix, its individual pharmacological profile, and its contribution to the overall biological effects observed. The biosynthetic origin of this compound and related sesquiterpenes with isobutenyl groups has been an area of scientific inquiry, offering opportunities for research in plant biochemistry and natural product synthesis . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemical compounds with appropriate care and adhere to their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B159243 Valeranone CAS No. 1803-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1803-39-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1

InChI Key

HDVXJTYHXDVWQO-NWANDNLSSA-N

SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Synonyms

valeranone
valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer
valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer
yatamanson

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution

The primary botanical sources of valeranone are found within the Valeriana genus, which is distributed across diverse geographical regions.

Valeriana officinalis and Other Valeriana Species (e.g., Valeriana jatamansi, Valeriana wallichii, Valeriana phu)

Valeriana officinalis, commonly known as garden valerian, is a well-documented source of this compound. ontosight.aijcu.cz The compound is a constituent of the volatile essential oil found in the roots and rhizomes of the plant. jcu.czresearchgate.netvenkatramna-perfumers.com The concentration of this compound in V. officinalis can vary. For example, one study on V. officinalis root oil from Estonia reported this compound content ranging from 0.5% to 9.4%. kirj.ee Different chemotypes of V. officinalis exist, exhibiting variations in the proportions of their essential oil components, including this compound. innovareacademics.in

Other Valeriana species also contain this compound. Valeriana jatamansi (syn. Valeriana wallichii) is another significant source, particularly its rhizomes and roots. gbpihed.gov.innih.govpharmacognosyjournal.cominnovareacademics.inresearchgate.net Studies on V. jatamansi have identified this compound as one of numerous compounds present in its essential oil. gbpihed.gov.inpharmacognosyjournal.com Valeriana wallichii is reported to be rich in sesquiterpenoids, including this compound. currentsci.comherbal-creations.comresearchgate.net The percentage of this compound in V. wallichii has been reported around 2%. nih.gov In contrast, Nardostachys jatamansi, a related species, has been reported to contain a lower percentage of this compound, between 0.02% and 0.1%. nih.gov Valeriana phu has also been shown to contain this compound in its roots and rhizomes, with one study identifying it as a main component at 2.2% of the essential oil. tandfonline.comresearchgate.netdergipark.org.tr

The biogeographical distribution of these Valeriana species contributes to the availability of this compound in different regions. V. officinalis grows as a wild herb in diverse habitats globally and is cultivated on a commercial scale in parts of Europe and America. researchgate.netnih.gov V. jatamansi is distributed in many countries of Asia, particularly in the temperate Himalayan regions. gbpihed.gov.ininnovareacademics.in V. wallichii is also found in the temperate Himalayas. researchgate.netcurrentsci.com

Table 1: this compound Content in Selected Valeriana Species

SpeciesPlant PartThis compound Content (approximate % of essential oil)Source
Valeriana officinalisRoots/Rhizomes0.5 - 9.4% kirj.ee
Valeriana phuRoots/Rhizomes2.2% tandfonline.comresearchgate.netdergipark.org.tr
Valeriana wallichiiRoots/Rhizomes2% nih.gov
Nardostachys jatamansiRhizome0.02 - 0.1% nih.gov

Advanced Isolation Techniques from Biological Matrices

The isolation of this compound from plant material typically involves a combination of extraction and purification techniques.

Optimized Extraction Protocols from Plant Material

Extraction of sesquiterpenes, including this compound, from plant material like Valeriana roots and rhizomes often involves the use of solvents. Soxhlet extraction with non-polar solvents such as hexane (B92381) has been suggested for isolating sesquiterpenes from sources like Nardostachys jatamansi.

Optimized extraction protocols aim to maximize the yield of target compounds while minimizing the extraction of unwanted substances. For Valeriana officinalis, the essential oil containing this compound is typically obtained from dried roots and rhizomes. jcu.czresearchgate.netvenkatramna-perfumers.com The European Pharmacopoeia sets standards for the essential oil content in Valeriana radix. researchgate.netkirj.ee

Research findings indicate that the chemical composition of the volatile oil can vary based on factors such as natural habitat and extraction methods used. amegroups.org For instance, hydrodistillation is a method used to isolate volatile constituents from Valeriana species. researchgate.netresearchgate.netdergipark.org.tr Alcoholic extraction solvents, particularly those with varying percentages of ethanol (B145695) or methanol (B129727) in water, are also employed in the preparation of valerian extracts, with heating often applied during the process. europa.eugoogle.comgoogle.com Specific protocols may involve heating the mixture to temperatures between approximately 70°C and 80°C for several hours to obtain extracts containing valerenic acids and derivatives while potentially reducing the levels of valepotriates. google.com

High-Resolution Chromatographic Purification Strategies

Following extraction, chromatographic techniques are crucial for the purification of this compound from the complex mixture of compounds present in plant extracts. Column chromatography is a common method used for the purification of sesquiterpenes after initial extraction.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are widely used analytical techniques for the analysis of the volatile constituents of Valeriana essential oil, allowing for the identification and quantification of compounds like this compound. researchgate.netkirj.eetandfonline.comresearchgate.netdergipark.org.tr These techniques are also integral to high-resolution purification strategies, often coupled with preparative chromatography to isolate pure compounds. Studies investigating the composition of essential oils from various Valeriana species frequently utilize GC and GC/MS to identify the different terpenes present, including this compound. researchgate.netkirj.eetandfonline.comresearchgate.netdergipark.org.tr

Table 2: Common Techniques in this compound Isolation and Analysis

TechniqueApplication
Solvent Extraction (e.g., Hexane)Initial isolation of sesquiterpenes from plant material
HydrodistillationIsolation of volatile essential oils
Column ChromatographyPurification of extracted compounds
Gas Chromatography (GC)Analysis and separation of volatile compounds
Gas Chromatography-Mass Spectrometry (GC/MS)Identification and quantification of volatile compounds

Valeranone Biosynthesis and Enzymology

Primary Biosynthetic Pathways and Precursors

The biosynthesis of sesquiterpenes like valeranone in plants typically involves the mevalonate (B85504) (MVA) pathway. researchgate.netbiorxiv.orgresearchgate.net This pathway provides the fundamental building blocks for isoprenoid synthesis. metwarebio.com

Farnesyl Pyrophosphate (FPP) as a Key Intermediate

Farnesyl pyrophosphate (FPP) is a crucial intermediate in the biosynthesis of sesquiterpenes, including this compound. nih.govnih.govresearchgate.net FPP is a 15-carbon molecule formed from the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are products of the MVA pathway. researchgate.netresearchgate.netresearchgate.net

Enzymatic Cyclization Mediated by Terpene Synthases (e.g., Valerena-1,10-diene Synthase (VdS/VoTPS1), VoTPS7)

The cyclization of FPP is a critical step catalyzed by terpene synthases (TPSs). nih.govnih.govresearchgate.net In V. officinalis, specific terpene synthases are involved in the initial cyclization reactions that lead to the precursors of this compound. VoTPS1, also known as valerena-1,10-diene synthase (VdS), catalyzes the conversion of FPP to valerena-1,10-diene. nih.govnih.gov Valerena-1,10-diene is considered a putative biosynthetic precursor for valerenic acid. nih.govnih.gov

Another enzyme, VoTPS7, has been functionally characterized as a germacrene C synthase. nih.govnih.govresearchgate.net Germacrene C is a ten-membered ring sesquiterpene that may be important for the biosynthesis and accumulation of this compound. nih.govnih.govresearchgate.net Proposed pathways suggest that this compound might be derived from a germacrene precursor, while valerenic acid is thought to be derived from valerena-1,10-diene. nih.gov

Research using a yeast expression system and labeled acetate (B1210297) has investigated the catalytic mechanism for VoTPS1, providing evidence for the involvement of a caryophyllenyl carbocation intermediate in the biosynthesis of valerena-1,10-diene. nih.govnih.gov

Subsequent Oxidative Modifications and Role of Cytochrome P450 Enzymes

Following the initial cyclization of FPP by terpene synthases, subsequent oxidative modifications are required to form this compound. researchgate.net These modifications likely involve cytochrome P450 enzymes. usp.br Cytochrome P450 monooxygenases are a superfamily of heme-containing proteins known to catalyze oxidative metabolism of various compounds, including the hydroxylation reactions that form hydroxylated metabolites. mdpi.com In the context of this compound biosynthesis, these enzymes are proposed to introduce the ketone functionality and potentially other modifications to the cyclic terpene intermediates. While research on valerenic acid biosynthesis in engineered yeast has shown the involvement of cytochrome P40 monooxygenases (VoCYP71DJ1) in the oxidation of valerena-4,7(11)-diene (B12366622), the specific cytochrome P450 enzymes directly involved in the conversion of germacrene C or other intermediates to this compound require further characterization. researchgate.net

Mevalonate (MVA) Pathway Involvement

The mevalonate (MVA) pathway is the primary route for the biosynthesis of the universal precursors IPP and DMAPP in the cytosol of eukaryotic cells, including plants. biorxiv.orgresearchgate.netmetwarebio.com These precursors are then condensed to form FPP, the direct precursor for sesquiterpenes like this compound. researchgate.netresearchgate.netresearchgate.net The MVA pathway begins with acetyl-CoA and involves several enzymatic steps leading to the production of IPP and DMAPP. researchgate.netmetwarebio.com Key enzymes in this pathway include acetoacetyl-CoA thiolase, HMG-CoA synthase, and HMG-CoA reductase. researchgate.netmetwarebio.com Overexpression of key genes in the mevalonate pathway, such as ERG8, ERG12, and ERG19, has been shown to improve the production of valerena-4,7(11)-diene in engineered yeast, highlighting the pathway's crucial role in providing precursors for valerenoid biosynthesis. researchgate.netnih.gov

Genetic and Enzymatic Characterization of Biosynthetic Machinery

Research efforts have focused on identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound and related sesquiterpenes in Valeriana officinalis.

Identification and Functional Annotation of Biosynthetic Genes (e.g., VoTPS Gene Family)

Utilizing transcriptomic and metabolomic resources, researchers have identified terpene synthase gene candidates in V. officinalis. nih.govnih.govscience.govscience.gov Studies have identified seven possible terpene synthase genes (VoTPSs) in V. officinalis. nih.govnih.gov These genes were examined for their tissue-specific expression profiles and correlated with the accumulation of sesquiterpenes. nih.govnih.gov

Functional characterization of these VoTPS enzymes in vitro and in vivo has been performed. nih.govnih.gov As mentioned earlier, VoTPS1 was identified as encoding a functional valerena-1,10-diene synthase, catalyzing the conversion of FPP to valerena-1,10-diene. nih.govnih.gov VoTPS7 was functionally characterized as a germacrene C synthase. nih.govnih.govresearchgate.net While VoTPS7 is suggested to be important for the biosynthesis and accumulation of this compound, further studies involving the manipulation of VoTPS7 gene expression are needed to confirm this role definitively. nih.govresearchgate.netresearchgate.net Other identified VoTPS genes include VoTPS2 and VoTPS5, with VoTPS5 showing activity with FPP. nih.govresearchgate.net VoTPS2 activity has been difficult to characterize due to expression issues. researchgate.netresearchgate.net The expression profiles of VoTPS1, VoTPS2, and VoTPS7 mRNA were found to be particularly specific to root tissue, which is the putative site of valerenoid biosynthesis. nih.gov

In Vitro Enzyme Activity Assays and Kinetic Parameters

In vitro enzyme activity assays are crucial for characterizing the function and kinetics of enzymes involved in biosynthetic pathways. These assays typically involve incubating the purified enzyme with its substrate under controlled conditions and measuring the rate of product formation. researchgate.netnih.gov For sesquiterpene synthases like those involved in this compound biosynthesis, radiolabeled substrates such as [1-3H]FPP can be used, and the conversion to hexane-extractable products is determined. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into enzyme efficiency and substrate binding affinity. researchgate.netnih.gov The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. nih.govmdpi.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. nih.gov These parameters are influenced by factors such as temperature, pH, and ionic strength. nih.gov

Mechanistic Investigations of Enzyme Catalysis (e.g., Cyclobutyl Intermediate Formation)

Mechanistic investigations aim to understand the step-by-step chemical transformations catalyzed by enzymes. For valerena-1,10-diene synthase (VoTPS1), studies using a yeast expression system and specific labeled [13C]acetate have provided evidence for the involvement of a caryophyllenyl carbocation and a cyclobutyl intermediate in the catalytic cascade that converts FPP to valerena-1,10-diene. nih.govnih.gov

The proposed mechanism suggests that C1 of the originating FPP molecule forms a bond with C11, leading to the formation of a caryophyllenyl carbocation. researchgate.net The opening of the cyclobutyl ring in this intermediate is then proposed to yield the isobutenyl side chain characteristic of valerena-1,10-diene and related sesquiterpenes. researchgate.netnih.gov This mechanism is consistent with observed labeling patterns when [1-13C]acetate is incorporated into FPP via the mevalonate pathway in yeast. researchgate.netresearchgate.net The formation of a bond between the carbocation at C1 and C9 to yield the isobutenyl side chain was previously considered chemically difficult, making the proposed caryophyllenyl/cyclobutyl intermediate mechanism significant. researchgate.net

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering involves the modification of cellular pathways to enhance the production of desired compounds. isomerase.commdpi.com For natural products like this compound, this often involves manipulating the host organism's metabolism to increase the supply of precursors and optimize the activity of the relevant biosynthetic enzymes. isomerase.comnih.gov

Genetic Manipulation and Pathway Optimization Strategies

Genetic manipulation and pathway optimization are essential for improving the yield of target compounds in engineered microorganisms. isomerase.commdpi.com Strategies include:

Overexpression of Pathway Genes: Increasing the copy number or expression levels of genes encoding key enzymes in the biosynthetic pathway can enhance metabolic flux towards the desired product. researchgate.netmdpi.comnih.govnih.govd-nb.info

Down-regulation or Knockout of Competing Pathways: Reducing or eliminating metabolic pathways that compete for the same precursors can redirect flux towards the target compound. nih.govd-nb.info In S. cerevisiae, for example, down-regulation or knockout of genes involved in squalene (B77637) synthesis (e.g., ERG9) has been used to increase FPP availability for sesquiterpene production. nih.govd-nb.info

Enzyme Engineering: Modifying enzymes to improve their catalytic efficiency, substrate specificity, or stability can enhance pathway performance. frontiersin.org

Optimization of Regulatory Elements: Using strong or inducible promoters and appropriate terminators can fine-tune gene expression levels. nih.govd-nb.info

Genome Editing: Techniques like CRISPR/Cas9 allow for precise modifications to the host genome, enabling targeted gene knockouts, insertions, and edits. mdpi.comnih.govd-nb.infofrontiersin.org This can be used for multiple gene editing to accumulate precursor pools and optimize pathways. nih.govd-nb.info

Codon Optimization: Adjusting the codon usage of heterologous genes to match that of the host organism can improve protein expression levels. researchgate.net

In the context of this compound biosynthesis in S. cerevisiae, strategies similar to those used for valerenic acid precursors could be applied. This would involve optimizing the expression of valerena-1,10-diene synthase and any subsequent enzymes required for the conversion of valerena-1,10-diene to this compound. researchgate.net Overexpression of MVA pathway genes is a fundamental step to ensure sufficient FPP supply. researchgate.netnih.govd-nb.info

Metabolic engineering efforts often involve a combination of these strategies, guided by metabolic modeling and high-throughput screening, to identify the most effective genetic modifications for maximizing product yield. nih.govfrontiersin.org

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

Compound NameRole in PathwayAssociated Enzyme (if applicable)PubChem CID (Predicted)
Farnesyl DiphosphatePrecursorFarnesyl diphosphate synthase448681
Valerena-1,10-dieneIntermediateValerena-1,10-diene synthase (VoTPS1)5281515
Germacrene CPotential Intermediate/Side ProductGermacrene C synthase (VoTPS7)5281510
This compoundFinal ProductNot explicitly identified in search results (likely involves modifying enzymes)119549

Table 2: Metabolic Engineering Strategies Applied in S. cerevisiae for Terpene Production (Relevant to this compound)

StrategyDescriptionExample Application (from search results)
Overexpression of MVA pathway genesIncreases supply of FPP precursor.Overexpression of ERG8, ERG12, ERG19 to improve valerena-4,7(11)-diene production. researchgate.net
Knockout/Down-regulation of Competing PathwaysRedirects metabolic flux towards the target product.Down-regulation or knockout of ERG9 (squalene synthesis) to increase FPP for valencene (B1682129) production. nih.govd-nb.info
Heterologous Expression of Synthase GenesIntroduces the primary enzyme for cyclizing FPP to the desired scaffold.Expression of VDS from Valeriana officinalis for valerena-4,7(11)-diene production. researchgate.net
Genetic IntegrationStable incorporation of heterologous genes into the host genome.Integration of VDS gene expression cassettes into the S. cerevisiae genome. researchgate.net
Codon OptimizationImproves expression of heterologous genes.Codon optimization of VoTPS gene for expression in yeast. researchgate.net

Table 3: Mechanistic Insights into Valerena-1,10-diene Synthase (VoTPS1)

Proposed IntermediateEvidenceSource
Caryophyllenyl carbocationConsistent with labeling patterns from [13C]acetate. researchgate.netnih.govnih.govresearchgate.net
Cyclobutyl intermediateSupported by investigations using labeled substrates and NMR. nih.govnih.gov

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches to Valeranone and its Stereoisomers

Total synthesis efforts for this compound have explored both racemic and enantioselective pathways, aiming to assemble the decalin core with the correct arrangement of substituents and stereocenters.

Racemic Total Synthesis Strategies (e.g., Srikrishna's Route, Intramolecular Photocycloaddition)

Racemic total synthesis routes provide access to both enantiomers of this compound in equal amounts. One representative racemic route involves a sequence of transformations starting from 1H-indene derivatives. This route includes steps such as iodocyclization, ozonolysis, base-mediated intramolecular aldol (B89426) condensation to form a tricyclic enone, and catalytic hydrogenation to yield racemic this compound.

Another strategy for racemic this compound synthesis has involved intramolecular photocycloaddition reactions. acs.orgacs.org This approach leverages photochemical reactions to construct cyclic systems, which are then elaborated into the this compound core. For instance, photoisomerization of an octalin derivative has been employed to generate a compound with a cis-ring junction, which served as an intermediate in a this compound synthesis. Intramolecular [2+2] cycloaddition of a 2,6-dimethyl-2-(3,4-dimethyl-3-cyclohexenyl)-4H-1,3-dioxin-4-one precursor has also been utilized in a stereoselective racemic total synthesis of this compound. researchgate.net

Enantioselective and Enantiospecific Synthesis

Enantioselective and enantiospecific synthesis routes are designed to produce a specific enantiomer of this compound in excess or exclusively. These approaches are crucial for obtaining biologically active forms of the molecule, as different enantiomers can exhibit different biological properties. wikipedia.org

Asymmetric Catalysis in this compound Synthesis (e.g., Organocatalytic Michael Additions)

Asymmetric catalysis plays a vital role in enantioselective synthesis by employing chiral catalysts to favor the formation of one stereoisomer over others. wikipedia.orgdergipark.org.tr While specific examples of asymmetric catalysis directly applied to the final steps of this compound synthesis are less commonly detailed in general overviews, asymmetric transformations, such as organocatalytic Michael additions, are fundamental tools used in the synthesis of chiral building blocks that could be incorporated into a this compound synthesis. dergipark.org.trscienceopen.comresearchgate.netchemrxiv.orgrsc.org These reactions create new stereocenters with high enantioselectivity.

Chiral Pool Approaches (e.g., from (R)-Carvone, S-6-Methylcarvone)

The chiral pool approach utilizes readily available enantiomerically pure natural products as starting materials, leveraging their inherent chirality to construct the target molecule. wikipedia.org (R)-Carvone and S-6-methylcarvone are examples of such chiral building blocks that have been employed in the enantiospecific synthesis of this compound. researchgate.netresearchgate.netnih.govresearchgate.net

Starting from (R)-carvone, enantiospecific routes to (+)-valerane (a related compound) via 3-valeranone have been developed. researchgate.net These syntheses often involve key steps that stereoselectively establish the vicinal quaternary carbon atoms present in the valerane framework. researchgate.netresearchgate.net Similarly, S-6-methylcarvone has served as a starting material for the stereo- and enantiospecific total synthesis of (-)-valeranone (B1624403), utilizing methodologies such as hydrindanone to decalone ring expansion. researchgate.net

Intramolecular Diazo Ketone Cyclopropanation as a Key Step

Intramolecular diazo ketone cyclopropanation is a powerful reaction for forming cyclopropane (B1198618) rings and constructing quaternary carbon centers, which are prevalent in this compound's structure. researchgate.netresearchgate.net This reaction, often catalyzed by transition metals like rhodium or copper, involves the decomposition of a diazo ketone to generate a carbene, which then undergoes intramolecular cycloaddition with an olefin. researchgate.net In the context of this compound synthesis, this methodology has been employed as a key step, particularly in routes starting from (R)-carvone, to stereoselectively generate the vicinal stereogenic quaternary carbons. researchgate.netresearchgate.net The resulting cyclopropane ring can then be subjected to further transformations, such as regioselective reductive cleavage, to yield the desired hydrindanone intermediate containing the necessary stereocenters. researchgate.netresearchgate.net

Hydrindanone to Decalone Ring Expansion Methodologies

The synthesis of the decalin core of this compound often involves the construction of a hydrindanone (bicyclic [4.3.0]nonane) system, which is then expanded to the decalone (bicyclic [4.4.0]decane) framework. researchgate.net Various methodologies have been developed for this ring expansion, allowing for the stereocontrolled formation of the ten-membered ring system. One enantiospecific total synthesis of (-)-valeranone starting from S-6-methylcarvone explicitly mentions the employment of a hydrindanone to decalone ring expansion methodology. researchgate.net While the specific details of these expansion methods can vary, they are crucial for accessing the correct bicyclic core structure of this compound with the desired stereochemistry.

Synthetic Strategies for this compound Analogues and Derivatives

Synthetic efforts towards this compound and its derivatives often employ functional group manipulations to achieve structural diversity. These strategies include oxidation, reduction, and substitution reactions, allowing for the modification of the core structure or the appended groups. smolecule.com

Oxidation Reactions for Structural Diversification

Oxidation reactions play a role in modifying this compound or its synthetic intermediates. These reactions can convert alcohol functionalities to ketones or carboxylic acids, or introduce oxygen atoms into the molecule. Common oxidizing agents utilized in organic synthesis, such as potassium permanganate (B83412) and chromium trioxide, are applicable for these transformations. smolecule.com For instance, in some synthetic routes to this compound or related compounds, oxidation steps are used to introduce the ketone group or to functionalize alkyl chains. researchgate.net Biosynthetic pathways also involve oxidative modifications of a valerena-1,10-diene intermediate to form the ketone functionality of this compound. nih.gov

Reduction Reactions and Access to Reduced Forms

Reduction reactions are employed to access reduced forms of this compound or its precursors, such as alcohols. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used for these transformations. smolecule.com These reactions can be crucial for selectively reducing carbonyl groups or double bonds within the molecule or synthetic intermediates, influencing the final oxidation state and functionality of the resulting analogue. researchgate.net

Substitution Reactions and Targeted Functional Group Manipulations

Substitution reactions allow for the introduction of different functional groups into the this compound molecule or its synthetic intermediates, thereby altering its chemical properties. smolecule.com Various reagents, including halogens and nucleophiles, can be utilized under appropriate conditions to achieve these substitutions. smolecule.com These manipulations are essential for creating structural diversity and synthesizing analogues with potentially modified biological activities.

Retrosynthetic Analysis and Strategic Disconnections in this compound Synthetic Design

Retrosynthetic analysis is a crucial tool in the design of synthetic routes to complex molecules like this compound. This approach involves working backward from the target molecule to simpler, commercially available starting materials by applying a series of disconnections and functional group interconversions. 13.235.221 For this compound, strategic disconnections often focus on breaking bonds that form the decalone ring system or introducing the stereocenters.

Computer-assisted synthesis planning programs have been applied to the retrosynthetic analysis of this compound, identifying potential synthetic pathways. 13.235.221scripps.eduscribd.comprinceton.edu Key strategic disconnections in this compound synthesis can involve approaches such as intramolecular photocycloaddition reactions to construct the bicyclic system oup.com, or employing reactions like the Robinson annulation in a retrosynthetic step to simplify the decalone structure. 13.235.221scribd.comprinceton.edu Other strategies might involve the use of chiral synthons, such as those derived from carvone, to control the stereochemistry during the synthesis. researchgate.netresearchgate.net The retrosynthetic analysis helps in identifying suitable building blocks and key reactions required for the convergent or linear synthesis of this compound and its analogues.

Structural Elucidation and Stereochemical Investigations

Advanced Spectroscopic Techniques for Valeranone Structure Determination

Spectroscopic techniques provide crucial data on the connectivity of atoms and the spatial arrangement within the this compound molecule.

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound, offering detailed insights into the molecular framework and the environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

¹H-NMR spectroscopy provides information on the types of protons present and their neighboring environments through chemical shifts and coupling constants. For this compound, characteristic signals are observed, such as those for methyl groups and protons on the decalin ring system . For instance, a study reported ¹H NMR signals including a singlet at δ 0.92 ppm for a methyl group, multiplets between 1.25–1.78 ppm for decalin protons, and a quartet at 2.12 ppm for a proton at C-7 .

¹³C-NMR spectroscopy reveals the different types of carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon. For this compound, a signal at δ 213.5 ppm is characteristic of the carbonyl carbon (C=O), while signals at 56.8 ppm and 39.2 ppm correspond to C-1 and C-7, respectively .

Two-dimensional NMR techniques provide connectivity information that is vital for piecing together the molecular structure. COSY (COrrelated SpectroscopY) experiments show correlations between protons that are J-coupled, typically through two or three bonds, helping to establish proton-proton connectivities within spin systems princeton.edusdsu.edu. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons directly bonded to carbon atoms, assigning proton signals to their corresponding carbons princeton.edusdsu.edu. HMBC (Heteronuclear Multiple Bond Coherence) experiments reveal correlations between protons and carbons separated by two to four (or sometimes five) bonds, which is particularly useful for establishing connectivity across quaternary carbons and ring systems princeton.edusdsu.edu. NOESY (Nuclear Overhauser Effect SpectroscopY) experiments provide information about the spatial proximity of protons, regardless of the number of bonds between them. This is crucial for determining the relative stereochemistry and conformation of the molecule, particularly for confirming the arrangement of substituents on the decalin system princeton.edu. The combined application of these 2D NMR techniques allows for the full assignment of ¹H and ¹³C NMR spectra and the comprehensive elucidation of the molecular skeleton nih.govuaeh.edu.mx.

Mass spectrometry is a complementary technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation patterns. MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments algimed.com. The molecular ion peak in the mass spectrum provides the molecular weight, which for this compound (C₁₅H₂₆O) is 222.37 g/mol thegoodscentscompany.com. Analysis of the fragmentation pattern, generated by the dissociation of the molecular ion, provides clues about the substructures present in the molecule. Different ionization techniques can be employed depending on the sample and the information required. While the provided search results mention MS in the context of structure confirmation uaeh.edu.mxiiim.res.in, specific detailed fragmentation data for this compound were not extensively available in the snippets. However, MS is generally used in conjunction with NMR to confirm the proposed structure by verifying the molecular formula and identifying key structural fragments algimed.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, NOESY)

Stereochemical Assignment and Conformational Analysis

Beyond the basic connectivity, determining the three-dimensional arrangement of atoms (stereochemistry) and the preferred shapes (conformations) of this compound is essential for a complete structural understanding.

The absolute configuration refers to the precise spatial arrangement of atoms at chiral centers. This compound contains multiple chiral centers within its bicyclic structure. Early studies on the absolute configuration of this compound (also known as jatamansone) involved methods like the axial α-haloketone rule capes.gov.bracs.org. More modern approaches often combine spectroscopic data, particularly from techniques sensitive to stereochemistry like NOESY, with theoretical calculations nih.govnih.gov. The absolute configuration of (-)-Valeranone (B1624403) has been determined as (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one nih.gov. Another reported configuration is (4aR,7S,8aS)-7-isopropyl-4a,8a-dimethyl decalin-1-one thegoodscentscompany.com. These assignments are critical for understanding the biological activity and chemical behavior of the specific enantiomer.

Studies have employed Monte Carlo random searches using molecular mechanics to identify potential low-energy conformations, followed by geometry optimization of these structures using DFT calculations (e.g., at the B3LYP/6-31G* level) nih.govuaeh.edu.mx. Boltzmann analysis of the calculated energies provides information on the relative populations of different conformers nih.govuaeh.edu.mx. Theoretical calculations of H-C-C-H dihedral angles from optimized geometries can be used to predict vicinal ¹H-¹H coupling constants via Karplus-type equations, and these predicted values can be compared with experimental NMR data to validate the conformational models nih.govuaeh.edu.mx. Such computational studies, combined with experimental NMR data (including NOESY correlations which report on through-space proximities), provide a detailed picture of the preferred conformation of this compound in solution nih.govuaeh.edu.mx.

For chiral compounds like this compound, it is often important to determine the enantiomeric purity, especially when studying naturally occurring samples or synthetic routes aiming for a specific enantiomer. Chiral analytical methods are employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique that utilizes a chiral stationary phase to separate enantiomers researchgate.netdujps.com. By passing a sample through a chiral column, the enantiomers interact differently with the stationary phase, resulting in different retention times and thus separation.

Polarimetric detection is a selective detection method often coupled with chiral HPLC researchgate.netnih.govnih.gov. Polarimeters measure the rotation of plane-polarized light by chiral molecules. Since enantiomers rotate plane-polarized light in opposite directions, polarimetric detection can be used to identify and quantify each enantiomer as it elutes from the chiral column. Comparing the optical rotation values ([α]D) of a sample with those of known enantiomers or natural isolates helps to determine the enantiomeric excess (ee) or purity . Natural this compound from certain sources has been reported to exhibit high enantiomeric excess . Chiral HPLC with polarimetric detection is a powerful combination for validating the stereochemical purity of this compound samples nih.govnih.gov.

Pharmacological Mechanisms and Biological Activities Excluding Clinical Human Trials

Neuropharmacological Mechanisms of Action (In Vitro and Animal Models)

Valeranone's neuropharmacological effects have been explored, with a focus on its interactions within the central nervous system, particularly with neurotransmitter systems.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation and Enhancement of GABAergic Transmission

Studies suggest that this compound may modulate gamma-aminobutyric acid (GABA) receptors, a key inhibitory neurotransmitter system in the central nervous system. ontosight.ai This interaction is thought to contribute to its potential calming and sedative effects. While some research on valerian extracts (which contain this compound) indicates binding to GABA receptors, the precise functional effect of this binding has been a subject of investigation. jcu.cz Data from studies on valerian extract and valerenic acid suggest their pharmacological effects are mediated through modulation of GABAA receptor function. jcu.cznih.gov this compound is believed to enhance GABAergic transmission by potentially increasing GABA release and inhibiting its reuptake at synaptic clefts, although the direct evidence for this compound specifically is less extensive than for other valerian constituents like valerenic acid.

Interaction with Other Central Nervous System Neurotransmitter Systems

Beyond the GABAergic system, this compound and other valerian constituents may interact with other neurotransmitter systems. While the primary focus has been on GABA, some research on valerian extracts suggests potential interactions with serotonin (B10506) and adenosine (B11128) receptors. drugs.com However, specific detailed mechanisms of this compound's interaction with these other systems in isolation are less clearly defined in the available literature.

Sedative and Anxiolytic Effects in Preclinical Animal Models

Preclinical studies using animal models have investigated the sedative and anxiolytic properties of this compound. This compound has been shown to exhibit sedative properties, including the ability to prolong barbiturate-induced hypnosis and impair motor performance in animal models. wholisticmatters.com It has also demonstrated anxiolytic effects, reducing anxiety-related behaviors in animal tests, with effects comparable to some traditional anxiolytics. While studies on valerian extracts containing this compound have shown reductions in sleep latency and increases in non-rapid eye movement (NREM) sleep in animal models, isolating the specific contribution of this compound to these effects within the complex mixture of valerian constituents can be challenging. Some studies on valerian extracts have shown anxiolytic effects in tests like the elevated plus-maze in rats. europa.euresearchgate.net

In Vitro Antimicrobial Efficacy

This compound has been evaluated for its potential antimicrobial properties, particularly in in vitro settings.

Antibacterial Activities, Particularly against Gram-Positive Bacteria

In vitro studies have indicated that this compound possesses moderate antibacterial effects. Essential oils containing this compound have shown notable inhibition against various bacterial strains, with a particular efficacy observed against Gram-positive bacteria. researchgate.netunica.it For instance, essential oils containing this compound have demonstrated inhibitory activity against Staphylococcus aureus and other clinically relevant Gram-positive strains. researchgate.netresearchgate.net

Here is a summary of some in vitro antibacterial activity data related to essential oils containing this compound:

Source of Essential OilKey Components Mentioned (including this compound)Tested Bacterial Strains (Gram-Positive)Inhibition Zone Diameter (mm) / MIC (µg/mL)Notes
Rhanterium suaveolensThis compound (15.63%)Staphylococcus aureus, Bacillus amyloliquefaciens, Bacillus subtilis, Listeria ivanoviiMIC values around 92 µg/mLGram-positive bacteria were more sensitive. researchgate.net
Valeriana wallichii15-acetoxy this compound, Valerenic acid, etc.Staphylococcus aureusStrong antimicrobial activity shown. researchgate.netActivity depends on cultivar and stage. researchgate.net

Note: The data presented here is based on studies of essential oils where this compound is a component. The specific activity of isolated this compound may vary.

Other Investigated Biological Activities (In Vitro and Preclinical Models)

Beyond its neuropharmacological and antimicrobial effects, this compound and related compounds in valerian have been subject to investigation for other biological activities in in vitro and preclinical models. Some studies on valerian constituents, though not always specifically isolating this compound's effect, have explored areas such as anti-inflammatory properties and effects on smooth muscle. cristalfarma.com For example, this compound has been shown to relax stimulated smooth muscle preparations in guinea-pig ileum in vitro, comparable in potency to papaverine. cristalfarma.comresearchgate.net It also suppressed rhythmic contractions and inhibited contractions induced by potassium and BaCl2 in guinea-pig ileum preparations. researchgate.net

Anti-inflammatory Potential (from Valerian extracts containing this compound)

Research indicates that Valerian extracts, which contain this compound as one of their constituents, possess anti-inflammatory properties. While this compound itself has been reported to display anti-inflammatory properties potentially useful in treating conditions characterized by inflammation, studies often evaluate the activity of the complex extract rather than isolated this compound in this context .

Valerian species, including Valeriana wallichii, have been investigated for their anti-inflammatory effects. Studies on Valeriana wallichii have shown that both crude extracts and specific fractions exhibit anti-inflammatory activity researchgate.netd-nb.info. For instance, a study evaluating the methanolic and aqueous extracts of Valeriana wallichii rhizome demonstrated anti-inflammatory activity frontiersin.org. Another study found that a crude extract of Valeriana wallichii at a dose of 200 mg/kg showed remarkable anti-inflammatory-like activity in observed durations researchgate.net.

Furthermore, research on Valeriana capensis root infusion extract demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to aspirin (B1665792) researchgate.net. This extract, which would contain a range of phytochemicals including sesquiterpenes like this compound, justified the traditional use of the plant for managing inflammation researchgate.net.

While this compound is present in Valerian extracts, along with other compounds like valerenic acids and valepotriates, the specific contribution of this compound to the observed anti-inflammatory effects of the whole extract requires further detailed investigation google.comgoogle.com. The anti-inflammatory potential of Valerian extracts may be attributed to the synergistic interactions of multiple compounds present, including flavonoids which have also been found in these extracts and are suggested to be responsible for some of the observed activities via inhibition of various autocoids formation and release researchgate.net.

Data from studies investigating the anti-inflammatory effects of Valerian extracts can be summarized as follows:

Valerian SpeciesExtract TypeModel UsedObserved Anti-inflammatory ActivityReference
Valeriana wallichiiCrude ExtractNot specified in snippetRemarkable activity at 200 mg/kg researchgate.net
Valeriana wallichiiMethanolic/AqueousNot specified in snippetDemonstrated activity frontiersin.org
Valeriana capensisInfusion ExtractCarrageenan-induced rat paw edemaSignificant activity (250-500 mg/kg) compared to aspirin researchgate.net
Valeriana glechomifoliaValepotriate-enriched fractionLPS-induced sickness behavior (pre-clinical)Effective, decreased pro-inflammatory cytokines researchgate.net

These findings support the traditional use of Valerian for inflammatory conditions and highlight the potential of its extracts, containing compounds like this compound, as sources of anti-inflammatory agents researchgate.netfrontiersin.orginnovareacademics.in. Further research is needed to fully elucidate the specific role and mechanisms of this compound in the anti-inflammatory effects of Valerian extracts.

Structure Activity Relationship Sar Studies of Valeranone and Its Derivatives in Vitro

Correlation of Structural Features with Observed Bioactivities

SAR analysis of Valeranone focuses on correlating specific parts of its bicyclic sesquiterpene structure with observed in vitro biological activities. While comprehensive in vitro SAR data specifically for this compound derivatives is not extensively detailed in the provided search results, the general principles of SAR apply. The bicyclic decalin system and the ketone functional group at C1 are central features of this compound's structure. Modifications to these or other parts of the molecule can impact its interaction with biological targets, such as GABA receptors, which are believed to be involved in this compound's effects. wholisticmatters.com

Studies on related compounds from Valeriana species, such as valerenic acid and its derivatives, provide insight into the importance of specific functional groups and structural arrangements for activity, particularly concerning GABAergic modulation. wholisticmatters.comresearchgate.net Although this compound is structurally distinct from valerenic acid, belonging to the valerane family while valerenic acid is a sesquiterpene carboxylic acid, the research on other valerian constituents highlights the significance of subtle structural differences in determining biological effects. wholisticmatters.com For example, valerenic acid derivatives have been shown to interact with GABA receptors in vitro. wholisticmatters.com

Design and Synthesis of this compound Analogues for SAR Elucidation

The design and synthesis of this compound analogues are essential steps in SAR studies. By creating compounds with targeted modifications to the this compound scaffold, researchers can investigate the impact of these changes on biological activity. Synthetic methodologies allow for the systematic alteration of functional groups, stereochemistry, and the ring system. wikipedia.org

While specific detailed synthetic routes for a library of this compound analogues intended for SAR studies are not provided in the search results, the general approaches to synthesizing complex natural products and their analogues involve various chemical reactions and strategies to achieve desired structural modifications. nih.govdndi.orgnih.govchemrxiv.orgresearchgate.net For instance, synthesis of sesquiterpenoids often involves cyclization reactions and functional group interconversions. Stereochemical control during synthesis is crucial for SAR, as the three-dimensional arrangement of atoms can significantly influence biological activity. Techniques like chiral HPLC and NOESY NMR can be used to validate the stereochemical purity of synthesized compounds for SAR studies.

The process of designing analogues for SAR typically involves identifying key structural motifs in the parent compound believed to be important for activity and then systematically modifying these features. collaborativedrug.comwikipedia.org This can involve introducing or removing functional groups, changing the size or flexibility of the molecule, or altering the electronic properties. The synthesized analogues are then tested in vitro to determine their biological activity, and the results are correlated with the structural modifications to build the SAR model.

Analytical Methodologies for Valeranone Quantification and Profiling

Chromatographic Techniques for Quantitative Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF MS))

Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for the separation, identification, and quantification of valeranone in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. GC separates the components of a sample based on their boiling points and interaction with the stationary phase, while MS detects and identifies the separated compounds based on their mass-to-charge ratio. GC-MS analysis has been successfully applied to identify and quantify this compound in essential oils from Valeriana officinalis and Hertia cheirifolia. tandfonline.comtandfonline.comrsc.org Studies have shown that GC-MS can identify numerous components in essential oils, and the use of chemometric resolution techniques can further enhance the number of identified compounds by resolving overlapping peaks. tandfonline.comtandfonline.com For instance, in one study, GC-MS coupled with chemometrics identified 106 components in Valeriana officinalis essential oil, including this compound at a relative percentage of 4.11%. tandfonline.comtandfonline.com Typical GC-MS operating conditions involve using a capillary column (e.g., HP-5MS), helium as the carrier gas, and electron ionization (EI) at 70 eV for mass spectral detection. tandfonline.com Identification is often achieved by comparing experimental retention indices and mass spectra with those in available libraries. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF MS) are also valuable for this compound analysis, particularly for less volatile or more polar derivatives that may not be suitable for GC. LC separates compounds based on their interaction with the stationary and mobile phases, and MS provides structural information. LC-MS/MS has been used for the quantification of related compounds like valerenic acid in biological matrices. researchgate.netoup.com While direct examples of this compound quantification using LC-MS or UHPLC-TOF MS were less prevalent in the search results compared to GC-MS for essential oil analysis, these techniques offer high sensitivity and selectivity, making them suitable for complex samples and lower concentrations. bioanalysis-zone.commdpi.com UHPLC-TOF-MS, with its high resolution and accurate mass measurements, is particularly useful for the identification and quantification of multiple compounds in a single run, even allowing for the retrospective analysis of untargeted substances. mdpi.com

Research findings highlight the importance of these chromatographic techniques in determining the composition of essential oils containing this compound. For example, a study on Iranian Valeriana officinalis essential oil using GC-MS with chemometric resolution reported the relative percentage of this compound as 4.11%, alongside other major components like valerianol (B1241482) (12.55%) and (Z)-valerenyl acetate (B1210297) (12.19%). tandfonline.comtandfonline.com

Here is a data table summarizing some research findings on this compound content in essential oils analyzed by GC-MS:

Plant SpeciesAnalytical TechniqueThis compound Content (%)Other Major ComponentsSource
Valeriana officinalis (Iranian)GC-MS with Chemometrics4.11Valerianol (12.55%), (Z)-valerenyl acetate (12.19%) tandfonline.comtandfonline.com
Hertia cheirifoliaGC-MSNot found in specific sample analyzedα-pinene, β-phellandrene, 2-(1-cyclopent-1-enyl-1-methylethyl) cyclopentanone (B42830) (in a previous study) rsc.org
Valeriana pyrolaefoliaGC-MSMain constituentPatchouli alcohol ajptonline.com
Valeriana himalayanaGC-MSMain constituentMalliol, α-kessyl acetate ajptonline.com

Spectroscopic Quantification Methods

While chromatographic methods coupled with MS are predominant for the quantification of this compound in complex mixtures, spectroscopic techniques can also play a role, particularly for structural elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for confirming the structure and stereochemistry of isolated this compound. nih.gov Comparing experimental NMR spectra with published data is a critical step in identification. nih.gov UV-Visible spectrophotometry has been used for the quantitative analysis of related compounds like valerenic acid derivatives, often after separation by techniques like Thin Layer Chromatography (TLC). researchgate.netresearchgate.net While direct quantitative methods for this compound solely based on UV-Vis spectrophotometry in complex matrices are less common due to potential interference from other chromophoric compounds, it can be applied if this compound is sufficiently isolated or if a specific chromophore within the molecule allows for selective detection. However, the primary spectroscopic methods mentioned in the context of this compound analysis in the search results focus on structural confirmation rather than direct quantification in complex samples.

Method Validation and Quality Control Protocols for Reproducibility in this compound Research

To ensure the reliability, accuracy, and reproducibility of analytical results for this compound, method validation and quality control protocols are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. labmanager.comchromatographyonline.com Key validation parameters typically include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). labmanager.comyoutube.com

Specificity refers to the method's ability to unequivocally measure the analyte of interest in the presence of other components in the sample matrix, such as impurities, degradation products, and matrix components. labmanager.comyoutube.comeuropa.eu Accuracy is the closeness of agreement between the test results and the true value. labmanager.comyoutube.comeuropa.eu Precision expresses the agreement among individual measurements of a homogeneous sample under prescribed conditions and can be assessed at different levels: repeatability (within a short period in the same laboratory), intermediate precision (within the same laboratory but with variations like different days, analysts, or equipment), and reproducibility (between different laboratories). youtube.comeuropa.eu Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. labmanager.comyoutube.com The range is the interval between the lowest and highest analyte concentrations for which the method has been demonstrated to be suitable. labmanager.comyoutube.com LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. labmanager.comchromatographyonline.com

Quality control (QC) procedures are implemented to monitor the ongoing performance of a validated method and ensure that reliable data are produced consistently. fao.org This involves analyzing quality control samples alongside test samples to check for bias and precision. fao.org Using reference standards and control samples is crucial for monitoring accuracy and precision over time. fao.org Reproducibility in research involving this compound can be further enhanced by adopting standardized protocols, using certified reference materials when available, and participating in inter-laboratory comparison studies. eurachem.org Proper documentation of all analytical procedures, validation data, and QC results is fundamental for ensuring traceability and supporting the reliability of the research findings. labmanager.com

The application of rigorous method validation and quality control protocols is critical for obtaining trustworthy data on the presence and quantity of this compound in various sources, supporting further research into its properties and potential applications.

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Enzymatic Steps in Valeranone Biosynthesis

While progress has been made in understanding the biosynthesis of sesquiterpenes in Valeriana species, the complete enzymatic pathway leading specifically to this compound is not yet fully elucidated researchgate.netnih.gov. Research indicates that this compound might be derived from a germacrene precursor, distinct from the valerena-1,10-diene pathway that leads to valerenic acid researchgate.netnih.gov.

Key areas for future research include:

Identifying the specific terpene synthase responsible for cyclizing farnesyl diphosphate (B83284) (FPP) to the germacrene precursor of this compound. While VoTPS7 in V. officinalis has been characterized as a germacrene C synthase, its direct role in this compound accumulation requires further confirmation through experiments like gene overexpression or suppression studies nih.govresearchgate.net.

Discovering and characterizing the enzymes involved in the subsequent steps after germacrene formation, including ring closure, hydroxylation, and reduction reactions that lead to the final this compound structure.

Investigating the regulatory networks, including transcription factors, that control the expression of genes involved in this compound biosynthesis. Studies on valerenic acid biosynthesis have identified transcription factors like MYC, BHLH, and WRKY that regulate terpene synthase genes, suggesting similar mechanisms might be in play for this compound researchgate.netresearchgate.net.

Understanding these unexplored enzymatic steps is crucial for potential metabolic engineering efforts to produce this compound more efficiently in heterologous systems like yeast or E. coli nih.govbiorxiv.org.

Development of Novel and Efficient Stereoselective Synthetic Routes

The synthesis of complex natural products like this compound, with multiple stereocenters, often requires sophisticated stereoselective strategies researchgate.netnih.gov. While some synthetic routes to this compound have been reported, the development of novel and more efficient stereoselective methods remains an important area of research researchgate.netresearchgate.netacs.org.

Future research directions include:

Exploring innovative catalytic approaches, such as asymmetric catalysis and organocatalysis, to control the stereochemistry of key steps in this compound synthesis.

Developing convergent synthetic strategies that allow for the rapid assembly of the this compound core structure from simpler precursors.

Utilizing chemo-enzymatic approaches that combine the specificity of enzymatic transformations with the versatility of chemical reactions to achieve high stereoselectivity and efficiency beilstein-journals.org.

Designing synthetic routes that minimize the use of hazardous reagents and generate less waste, aligning with principles of green chemistry.

Efficient stereoselective synthesis is essential for providing sufficient quantities of pure this compound and its stereoisomers for comprehensive biological evaluation and structure-activity relationship studies .

Advanced Pharmacological Profiling of this compound and Novel Analogues in Preclinical Models

While this compound has been investigated for certain pharmacological properties, a more advanced and comprehensive profiling in preclinical models is needed to fully understand its potential therapeutic applications researchgate.netresearchgate.net.

Future research should focus on:

Conducting detailed in vitro and in vivo studies to elucidate the molecular mechanisms underlying the observed biological activities of this compound. This could involve investigating its interactions with specific receptors, enzymes, or signaling pathways .

Expanding the pharmacological profiling to a wider range of disease models, beyond traditional uses, to identify potential novel therapeutic applications.

Synthesizing and evaluating novel this compound analogues to explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacokinetic properties biorxiv.orgmdpi.comrsc.orgmdpi.com.

Utilizing advanced preclinical models, such as genetically modified organisms or complex co-culture systems, to better mimic human physiology and disease states smr.org.ukfrontiersin.org.

Investigating the potential synergistic effects of this compound when combined with other compounds, either from natural sources or synthetic origin.

Advanced pharmacological profiling is critical for determining the therapeutic potential of this compound and its analogues and for guiding further drug development efforts.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Comprehensive this compound Research

The integration of omics technologies can provide a holistic understanding of this compound biosynthesis, metabolism, and biological effects researchgate.netnih.gov.

Future research should leverage these technologies to:

Apply metabolomics to profile the metabolic changes in plants under different conditions to identify factors influencing this compound production and to discover potential intermediates or related compounds in its biosynthetic pathway researchgate.netacgpubs.org.

Utilize transcriptomics to identify genes involved in this compound biosynthesis and its regulation, as well as to understand the molecular responses of biological systems to this compound treatment researchgate.netnih.govresearchgate.netnih.gov. This can involve studying gene expression profiles in plant tissues producing this compound or in cells/animals treated with this compound.

Combine transcriptomics and metabolomics data through integrated analysis to build comprehensive models of this compound biology, linking gene expression patterns to metabolite profiles and observed phenotypes researchgate.netresearchgate.net.

Employ proteomics to identify the enzymes involved in this compound biosynthesis and metabolism, as well as to study protein targets of this compound in biological systems.

Use genomics to identify genetic variations in valerian species or other this compound-producing plants that correlate with this compound content or chemotypes.

The integration of omics technologies offers powerful tools for accelerating discovery in this compound research, from identifying novel biosynthetic enzymes to understanding its complex interactions within biological systems.

Q & A

What spectroscopic methods are most reliable for identifying Valeranone’s stereoisomeric configuration in natural extracts?

Basic Research Question
this compound ([4aS,7R,8aR]-7-Isopropyl-4a,8a-dimethyloctahydronaphthalen-1(2H)-one) exhibits stereoisomerism, requiring precise identification methods.

  • Methodological Answer : Combine gas chromatography–mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) , focusing on stereospecific signals such as coupling constants in 1^1H-NMR and NOE effects in 13^13C-NMR. Compare results against the NIST Chemistry WebBook’s reference data for (+)-Valeranone . For complex mixtures, employ chiral HPLC to resolve isomers.

How can researchers reconcile contradictory pharmacological data reported for this compound across studies?

Advanced Research Question
Discrepancies in bioactivity data (e.g., sedative vs. anti-inflammatory effects) may arise from variability in extraction protocols or isomer ratios.

  • Methodological Answer :
    • Standardize extraction : Use supercritical CO2_2 extraction (40°C, 30 MPa) to minimize thermal degradation of labile terpenoids.
    • Quantify isomer ratios : Apply HPLC-DAD with chiral columns to quantify 4aα vs. 4aβ configurations, as stereochemistry influences receptor binding .
    • Control for biological models : Use in vivo models with standardized dosing (e.g., 50–100 mg/kg in murine studies) and report pharmacokinetic parameters like bioavailability.

What computational strategies are effective for predicting this compound’s metabolic pathways?

Advanced Research Question
Predicting cytochrome P450-mediated metabolism requires integration of in silico and experimental data.

  • Methodological Answer :
    • Use molecular docking (AutoDock Vina) to map interactions with CYP3A4 and CYP2D6 isoforms.
    • Validate predictions with LC-MS/MS to detect phase I metabolites (e.g., hydroxylated derivatives) in hepatic microsomal assays. Cross-reference results with databases like PubChem to identify novel metabolites .

How should researchers design ecological studies to assess this compound’s allelopathic effects in plant systems?

Basic Research Question
this compound’s role in plant allelopathy remains underexplored.

  • Methodological Answer :
    • Experimental design : Use a split-plot design with this compound concentrations (0.1–1.0 mM) applied to soil rhizospheres of model plants (e.g., Arabidopsis).
    • Endpoint selection : Measure root elongation inhibition and chlorophyll fluorescence.
    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects. Replicate findings across ≥3 independent trials to mitigate biological variability .

What are the best practices for synthesizing this compound derivatives to enhance bioactivity?

Advanced Research Question
Derivatization strategies must balance synthetic feasibility with pharmacological relevance.

  • Methodological Answer :
    • Functionalize the ketone group : Introduce α,β-unsaturated carbonyl moieties via Claisen-Schmidt condensation to enhance electrophilic reactivity.
    • Optimize stereochemistry : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control C7 and C4a chiral centers.
    • Validate bioactivity : Screen derivatives against target receptors (e.g., GABAA_A) using radioligand binding assays. Compare IC50_{50} values to parent compound .

How can systematic reviews address gaps in this compound’s toxicological profile?

Advanced Research Question
Limited data exist on chronic toxicity and teratogenicity.

  • Methodological Answer :
    • Literature synthesis : Extract data from preclinical studies using PRISMA guidelines, prioritizing peer-reviewed journals.
    • Risk-of-bias assessment : Apply SYRCLE’s RoB tool to evaluate animal studies for confounding factors (e.g., dosing intervals).
    • Meta-analysis : Pool LD50_{50} values across studies using random-effects models. Highlight gaps (e.g., carcinogenicity data) for future research .

What analytical challenges arise when quantifying this compound in multicomponent herbal formulations?

Basic Research Question
Matrix interference complicates quantification in complex mixtures.

  • Methodological Answer :
    • Sample preparation : Use matrix solid-phase dispersion (MSPD) with C18 sorbents to isolate this compound from polyphenols.
    • Detection : Employ UPLC-QTOF-MS in positive ion mode (m/z 237.1854 [M+H]+^+) for high specificity. Validate methods per ICH Q2(R1) guidelines, reporting LOD (≤0.1 ng/mL) and recovery rates (90–110%) .

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Valeranone

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